3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with a suitable amine under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced through etherification reactions, often using ethylene glycol derivatives.
Incorporation of the Thiophene Ring: The thiophene ring can be attached via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor, receptor modulator, or other bioactive agent.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide will depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-N-(2-(2-hydroxyethoxy)ethyl)benzamide: Lacks the thiophene ring, which may alter its reactivity and biological activity.
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the dimethylamino group, potentially affecting its solubility and interaction with biological targets.
3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(furan-3-yl)ethyl)benzamide: Contains a furan ring instead of a thiophene ring, which could influence its electronic properties and reactivity.
Uniqueness
The presence of both the dimethylamino group and the thiophene ring in 3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide makes it unique compared to similar compounds
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-19(2)15-5-3-4-13(10-15)17(21)18-11-16(22-8-7-20)14-6-9-23-12-14/h3-6,9-10,12,16,20H,7-8,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXCCGRWZLZXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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